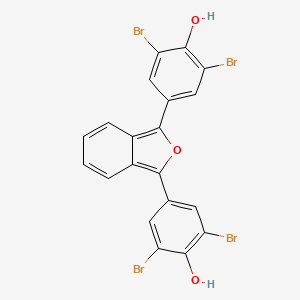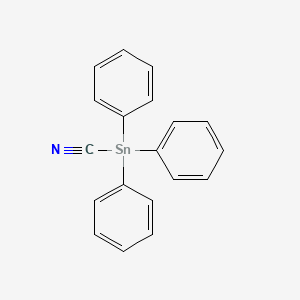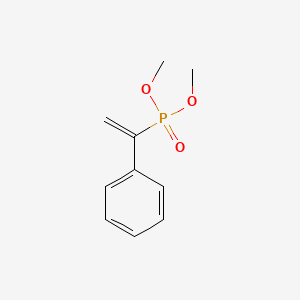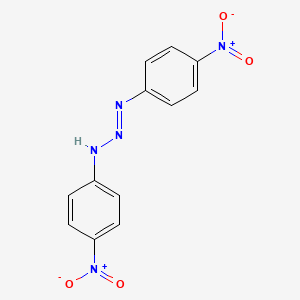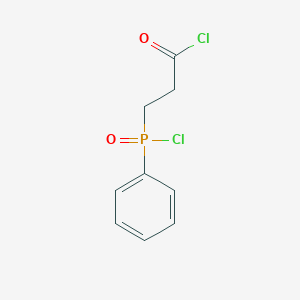
Propanoyl chloride, 3-(chlorophenylphosphinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoyl chloride, 3-(chlorophenylphosphinyl)- is an organophosphorus compound with the molecular formula C9H9Cl2O2P. It is a derivative of propanoyl chloride, where the hydrogen atom in the propanoyl group is replaced by a chlorophenylphosphinyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoyl chloride, 3-(chlorophenylphosphinyl)- can be synthesized through the reaction of propanoyl chloride with chlorophenylphosphine oxide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of propanoyl chloride, 3-(chlorophenylphosphinyl)- involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle the reactive nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoyl chloride, 3-(chlorophenylphosphinyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding acids and other by-products.
Common Reagents and Conditions
Common reagents used in reactions with propanoyl chloride, 3-(chlorophenylphosphinyl)- include bases, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Major Products Formed
The major products formed from reactions involving propanoyl chloride, 3-(chlorophenylphosphinyl)- depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while hydrolysis can produce corresponding acids .
Wissenschaftliche Forschungsanwendungen
Propanoyl chloride, 3-(chlorophenylphosphinyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the chlorophenylphosphinyl group into target molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of propanoyl chloride, 3-(chlorophenylphosphinyl)- involves its reactivity with various nucleophiles and electrophiles. The chlorophenylphosphinyl group can interact with molecular targets, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoyl chloride: A simpler derivative without the chlorophenylphosphinyl group.
Chlorophenylphosphine oxide: A related compound with similar reactivity but different applications.
Other organophosphorus compounds: Various derivatives with different substituents and reactivity profiles.
Uniqueness
Propanoyl chloride, 3-(chlorophenylphosphinyl)- is unique due to the presence of both the propanoyl and chlorophenylphosphinyl groups, which confer specific reactivity and properties. This makes it valuable in specialized chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
2071-68-3 |
|---|---|
Molekularformel |
C9H9Cl2O2P |
Molekulargewicht |
251.04 g/mol |
IUPAC-Name |
3-[chloro(phenyl)phosphoryl]propanoyl chloride |
InChI |
InChI=1S/C9H9Cl2O2P/c10-9(12)6-7-14(11,13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
JUODZJFVOZRRQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CCC(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


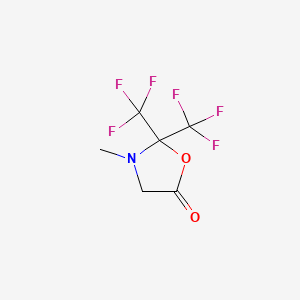
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
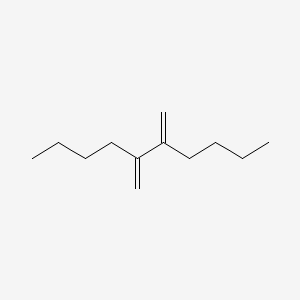
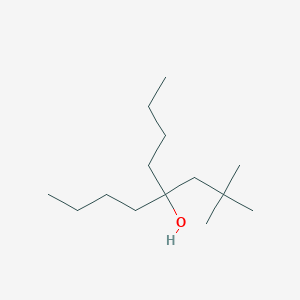

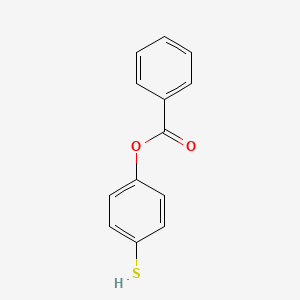
![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)
![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
